4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a heterocyclic compound featuring a fused triazolo-thiazin core linked to a 4-methylbenzamide group. The triazolo-thiazin system combines a 1,2,4-triazole ring with a 1,3-thiazine ring, creating a bicyclic structure.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-3-5-10(6-4-9)11(18)14-12-15-16-13-17(12)7-2-8-19-13/h3-6H,2,7-8H2,1H3,(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYNZRHKVKRBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C3N2CCCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄N₄OS
- Molecular Weight : 274.34 g/mol
- CAS Number : 946351-36-6
Anticancer Properties
Research has indicated that compounds containing the triazole and thiazine moieties exhibit significant anticancer activities. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example:
- c-Met Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, which is crucial in various cancer types. This inhibition leads to reduced tumor growth in cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Antimicrobial Activity
The thiazole and triazole derivatives have been recognized for their broad-spectrum antimicrobial properties. This activity is often attributed to their ability to disrupt bacterial cell walls or interfere with vital biochemical pathways in pathogens.
Anti-inflammatory Effects
Some derivatives of the triazole-thiazine scaffold have demonstrated anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound interacts with various enzymes involved in cell signaling and proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
- Apoptosis Induction : The compound has been linked to the activation of apoptotic pathways in malignant cells.
Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of triazole-thiazine compounds and evaluated their biological activities. Among them, one derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 25 | HeLa |
| Compound C | 30 | A549 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, a related compound exhibited a reduction in edema in a carrageenan-induced paw edema model in rats. The study concluded that the compound's activity was comparable to that of indomethacin at equivalent doses .
Comparison with Similar Compounds
Key Structural Features :
- Core : Triazolo[3,4-b][1,3]thiazin, a seven-membered ring system.
- Substituent : 4-methylbenzamide at the N-position of the triazole.
- Molecular Formula : Presumed to be C₁₃H₁₂N₄OS (based on analogs like BK48052 in ).
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
Substituents on the benzamide moiety significantly influence physicochemical and biological properties:
- Methoxy vs. Methyl : The 4-methoxy analog (BK48052) has higher solubility due to the polar methoxy group but may exhibit reduced membrane permeability compared to the hydrophobic methyl group in the target compound .
- Fluorine Substituents : The 2,6-difluoro analog (BK45327) likely exhibits stronger hydrogen bonding and metabolic stability due to fluorine’s electronegativity .
Core Heterocycle Modifications
Replacing the triazolo-thiazin core with other fused heterocycles alters ring size and electronic properties:
- Thiazin vs.
- Biological Activity: ITP, a triazolo-thiadiazole with an iodo-phenol substituent, demonstrates potent heparanase inhibition, suggesting that halogenation enhances enzyme interaction .
Substituent Position and Bulkiness
Variations in substituent position and bulkiness impact steric and electronic interactions:
- Ethyl and Methyl Groups : The ethyl-substituted triazolo-thiadiazole in has a larger molecular weight (363.44), which may reduce solubility but improve target affinity through hydrophobic interactions .
- Chlorine Substituents : The 3-chloro analog () could exhibit altered binding kinetics due to chlorine’s polarizability and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
